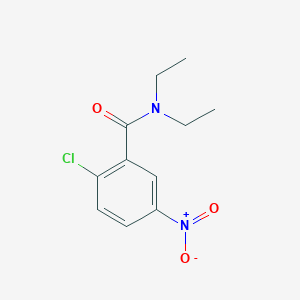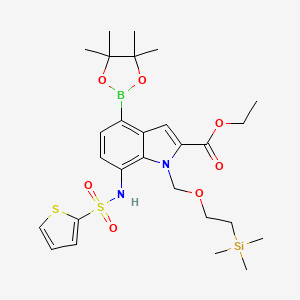![molecular formula C10H10ClN3 B13049184 4-Chloro-7-cyclopropyl-2-methyl-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B13049184.png)
4-Chloro-7-cyclopropyl-2-methyl-7H-pyrrolo[2,3-D]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-7-cyclopropyl-2-methyl-7H-pyrrolo[2,3-D]pyrimidine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its unique structure, which includes a pyrrolo[2,3-D]pyrimidine core substituted with a chlorine atom at the 4-position, a cyclopropyl group at the 7-position, and a methyl group at the 2-position. Its structural features make it a valuable scaffold for the development of various pharmaceutical agents, particularly kinase inhibitors.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-7-cyclopropyl-2-methyl-7H-pyrrolo[2,3-D]pyrimidine typically involves multiple steps. One common method includes the following steps:
Condensation Reaction: A condensation reaction between a suitable aldehyde and a cyclopropylamine to form an intermediate Schiff base.
Cyclization: The Schiff base undergoes cyclization with a suitable reagent, such as formamidine acetate, to form the pyrrolo[2,3-D]pyrimidine core.
Methylation: The methyl group at the 2-position is introduced using methyl iodide (CH3I) under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of environmentally friendly solvents and reagents is also emphasized to minimize waste and reduce environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-7-cyclopropyl-2-methyl-7H-pyrrolo[2,3-D]pyrimidine undergoes various chemical reactions, including:
Electrophilic Substitution: The chlorine atom at the 4-position makes the compound susceptible to nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the cyclopropyl and methyl groups.
Coupling Reactions: It can participate in coupling reactions such as Suzuki and Heck reactions, which are useful for introducing various functional groups.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic aromatic substitution can yield various substituted derivatives, while coupling reactions can introduce aryl or alkyl groups at specific positions.
Wissenschaftliche Forschungsanwendungen
4-Chloro-7-cyclopropyl-2-methyl-7H-pyrrolo[2,3-D]pyrimidine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for developing kinase inhibitors, which are crucial in cancer therapy and other diseases involving dysregulated kinase activity.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Pharmaceutical Development: It is a key intermediate in the synthesis of drugs targeting specific molecular pathways, such as those involved in inflammation and autoimmune diseases.
Industrial Applications: The compound is used in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Wirkmechanismus
The mechanism of action of 4-Chloro-7-cyclopropyl-2-methyl-7H-pyrrolo[2,3-D]pyrimidine involves its interaction with specific molecular targets, such as kinases. The compound binds to the ATP-binding site of the kinase, inhibiting its activity and thereby blocking downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
4-Chloro-7-cyclopropyl-2-methyl-7H-pyrrolo[2,3-D]pyrimidine can be compared with other similar compounds, such as:
4-Chloro-7H-pyrrolo[2,3-D]pyrimidine: Lacks the cyclopropyl and methyl groups, making it less selective and potent.
4-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-D]pyrimidine: Contains a cyclopentyl group instead of a cyclopropyl group, which can affect its binding affinity and selectivity.
4-Chloro-2-methyl-7H-pyrrolo[2,3-D]pyrimidine: Lacks the cyclopropyl group, which may reduce its efficacy in certain applications.
The unique combination of substituents in this compound enhances its selectivity and potency, making it a valuable compound in medicinal chemistry and pharmaceutical development.
Eigenschaften
Molekularformel |
C10H10ClN3 |
|---|---|
Molekulargewicht |
207.66 g/mol |
IUPAC-Name |
4-chloro-7-cyclopropyl-2-methylpyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C10H10ClN3/c1-6-12-9(11)8-4-5-14(7-2-3-7)10(8)13-6/h4-5,7H,2-3H2,1H3 |
InChI-Schlüssel |
NFHRSLRTIWEETA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=C(C=CN2C3CC3)C(=N1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 4-hydroxy-7H-pyrrolo[2,3-D][1,2,3]triazine-6-carboxylate](/img/structure/B13049106.png)
![6-Fluoro-3H-spiro[benzofuran-2,3'-pyrrolidine] hcl](/img/structure/B13049108.png)





![5-(4-Fluorophenyl)-6-azaspiro[2.5]octane](/img/structure/B13049141.png)
![ethyl N-[2-acetyl-3-(3-chloro-4-{[5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)acryloyl]carbamate](/img/structure/B13049143.png)



![(1R)-1-[2-Fluoro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13049166.png)

